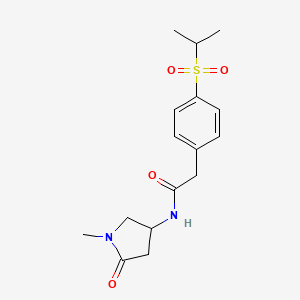
2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H22N2O3S
- Molecular Weight: 342.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It is hypothesized to inhibit certain kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival. The presence of the isopropylsulfonyl group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets.
In Vitro Studies
Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, derivatives containing a 5-oxopyrrolidine moiety were evaluated against A549 human lung adenocarcinoma cells. The results indicated that these compounds exhibited a dose-dependent reduction in cell viability when compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | A549 Viability (%) | HSAEC1-KT Viability (%) |
|---|---|---|---|
| Compound A | 15 | 40 | 85 |
| Compound B | 30 | 60 | 80 |
| Compound C | 10 | 30 | 75 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
In one notable study, a series of pyrrolidine derivatives were synthesized and tested for their anticancer efficacy. The compound exhibited significant cytotoxicity against A549 cells, reducing viability to as low as 30% at an IC50 of 10 µM . Importantly, it maintained lower toxicity towards non-cancerous HSAEC1-KT cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. In vitro assays demonstrated that these derivatives were effective against various multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing promising antibacterial activity .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | 25 | Moderate |
| Staphylococcus aureus | 15 | High |
| Pseudomonas aeruginosa | >100 | Resistant |
Eigenschaften
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)14-6-4-12(5-7-14)8-15(19)17-13-9-16(20)18(3)10-13/h4-7,11,13H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQPOONNVYJZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














